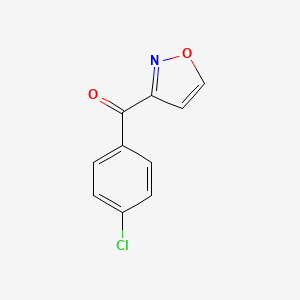
(4-Chlorophenyl)(1,2-oxazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)(1,2-oxazol-3-yl)methanone is a chemical compound that features a 4-chlorophenyl group attached to a 1,2-oxazole ring via a methanone linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(1,2-oxazol-3-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 3-amino-2-oxazoline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-Chlorophenyl)(1,2-oxazol-3-yl)methanone involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
相似化合物的比较
(4-Chlorophenyl)(1,2-oxazol-5-yl)methanone: Similar structure but with the oxazole ring substituted at a different position.
(4-Chlorophenyl)(1,3-oxazol-2-yl)methanone: Similar structure but with a different oxazole ring configuration.
(4-Chlorophenyl)(1,2-thiazol-3-yl)methanone: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness: (4-Chlorophenyl)(1,2-oxazol-3-yl)methanone is unique due to its specific substitution pattern and the presence of both a chlorophenyl group and an oxazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
113076-08-7 |
|---|---|
分子式 |
C10H6ClNO2 |
分子量 |
207.61 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-(1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)10(13)9-5-6-14-12-9/h1-6H |
InChI 键 |
BULBZEICHPWPNH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C2=NOC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



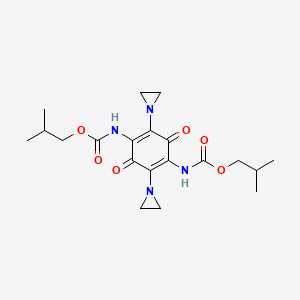

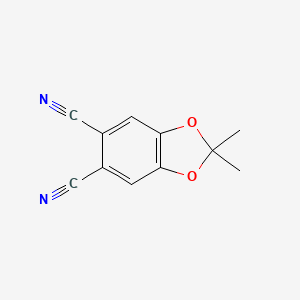


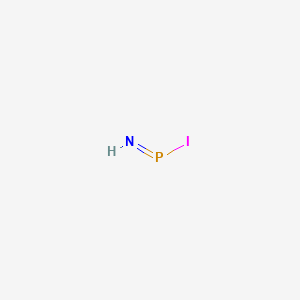
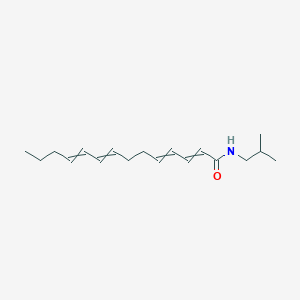
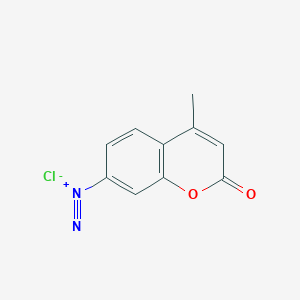
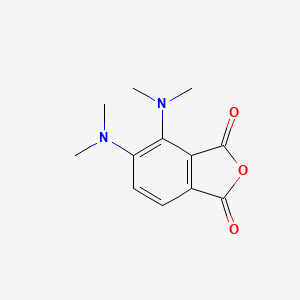
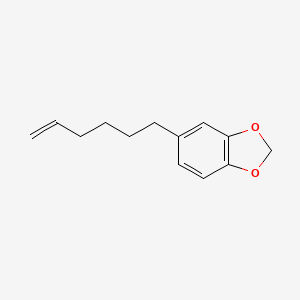
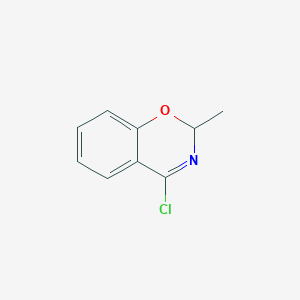
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
